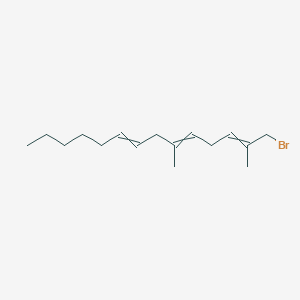![molecular formula C21H13NO4S B14594047 2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid CAS No. 60878-31-1](/img/structure/B14594047.png)
2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid is a complex organic compound that features both anthraquinone and benzoic acid moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid typically involves the reaction of 1-aminoanthraquinone with 2-mercaptobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthraquinone compounds
科学研究应用
Industry: It may be used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism by which 2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid exerts its effects is not fully understood. it is believed to involve the interaction with cellular components such as DNA and proteins. The compound may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Known for its antimicrobial properties.
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Used in organic synthesis and coordination chemistry.
Uniqueness
2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid is unique due to its combined anthraquinone and benzoic acid structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
60878-31-1 |
|---|---|
分子式 |
C21H13NO4S |
分子量 |
375.4 g/mol |
IUPAC 名称 |
2-(4-amino-9,10-dioxoanthracen-1-yl)sulfanylbenzoic acid |
InChI |
InChI=1S/C21H13NO4S/c22-14-9-10-16(27-15-8-4-3-7-13(15)21(25)26)18-17(14)19(23)11-5-1-2-6-12(11)20(18)24/h1-10H,22H2,(H,25,26) |
InChI 键 |
WUKLGVAKYNQNSQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)SC4=CC=CC=C4C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


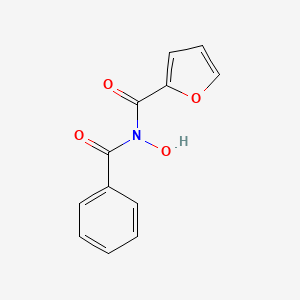
![7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid](/img/structure/B14593976.png)
![[2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid](/img/structure/B14593978.png)
![3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one](/img/structure/B14593981.png)
![2-[(Benzylsulfanyl)methyl]-4-methoxyphenol](/img/structure/B14593987.png)

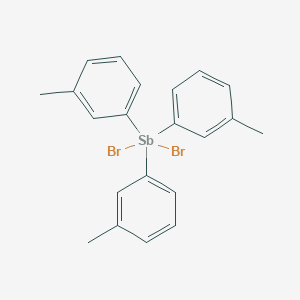

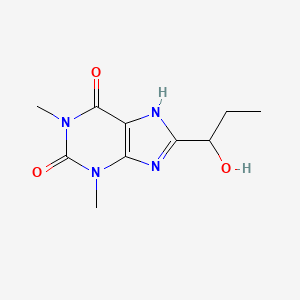
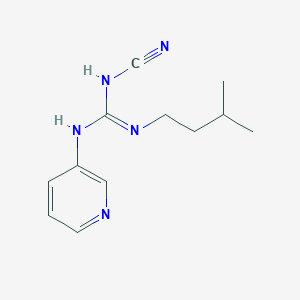
![2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594027.png)
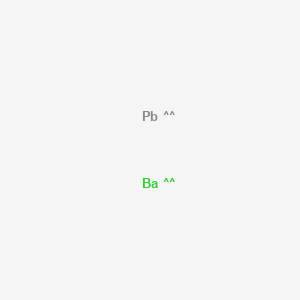
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)
